2-Chloro-6-(trifluoromethoxy)benzyl bromide
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Overview
Description
2-Chloro-6-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrClF3O and a molecular weight of 289.48 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-1-chloro-3-(trifluoromethoxy)benzene . This compound is characterized by the presence of a bromomethyl group, a chloro group, and a trifluoromethoxy group attached to a benzene ring. It is commonly used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Chloro-6-(trifluoromethoxy)toluene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)benzyl bromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)benzyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl bromide: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of the trifluoromethoxy group.
Uniqueness
2-Chloro-6-(trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-6(10)2-1-3-7(5)14-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYTMOYGPWHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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